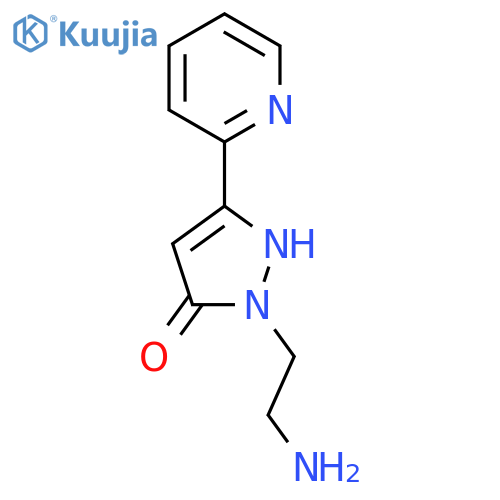

Cas no 2090956-89-9 (1-(2-Aminoethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-ol)

1-(2-Aminoethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-ol 化学的及び物理的性質

名前と識別子

-

- 1-(2-aminoethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-ol

- 1-(2-Aminoethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-ol

-

- インチ: 1S/C10H12N4O/c11-4-6-14-10(15)7-9(13-14)8-3-1-2-5-12-8/h1-3,5,7,13H,4,6,11H2

- InChIKey: KBMDDMCISDITGW-UHFFFAOYSA-N

- ほほえんだ: O=C1C=C(C2C=CC=CN=2)NN1CCN

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 277

- トポロジー分子極性表面積: 71.2

- 疎水性パラメータ計算基準値(XlogP): -0.4

1-(2-Aminoethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2198-6270-10g |

1-(2-aminoethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-ol |

2090956-89-9 | 95%+ | 10g |

$2675.0 | 2023-09-06 | |

| Life Chemicals | F2198-6270-5g |

1-(2-aminoethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-ol |

2090956-89-9 | 95%+ | 5g |

$1909.0 | 2023-09-06 | |

| Life Chemicals | F2198-6270-0.25g |

1-(2-aminoethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-ol |

2090956-89-9 | 95%+ | 0.25g |

$523.0 | 2023-09-06 | |

| Life Chemicals | F2198-6270-2.5g |

1-(2-aminoethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-ol |

2090956-89-9 | 95%+ | 2.5g |

$1267.0 | 2023-09-06 | |

| TRC | A116241-100mg |

1-(2-aminoethyl)-3-(pyridin-2-yl)-1h-pyrazol-5-ol |

2090956-89-9 | 100mg |

$ 95.00 | 2022-06-08 | ||

| TRC | A116241-1g |

1-(2-aminoethyl)-3-(pyridin-2-yl)-1h-pyrazol-5-ol |

2090956-89-9 | 1g |

$ 570.00 | 2022-06-08 | ||

| Life Chemicals | F2198-6270-0.5g |

1-(2-aminoethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-ol |

2090956-89-9 | 95%+ | 0.5g |

$551.0 | 2023-09-06 | |

| Life Chemicals | F2198-6270-1g |

1-(2-aminoethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-ol |

2090956-89-9 | 95%+ | 1g |

$580.0 | 2023-09-06 | |

| TRC | A116241-500mg |

1-(2-aminoethyl)-3-(pyridin-2-yl)-1h-pyrazol-5-ol |

2090956-89-9 | 500mg |

$ 365.00 | 2022-06-08 |

1-(2-Aminoethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-ol 関連文献

-

1. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95

-

Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980

-

Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840

-

Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574

-

6. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785

-

Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259

-

Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220

1-(2-Aminoethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-olに関する追加情報

Comprehensive Overview of 1-(2-Aminoethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-ol (CAS No. 2090956-89-9)

1-(2-Aminoethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-ol (CAS No. 2090956-89-9) is a heterocyclic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features and potential applications. This compound combines a pyrazole core with a pyridine substituent and an aminoethyl side chain, making it a versatile scaffold for drug discovery and material science. Researchers are particularly interested in its role as a ligand in metal coordination chemistry and its potential as a building block for bioactive molecules.

The growing demand for heterocyclic compounds in modern medicine has placed 1-(2-Aminoethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-ol at the forefront of innovation. Its CAS No. 2090956-89-9 is frequently searched in academic databases and chemical catalogs, reflecting its relevance in medicinal chemistry and biotechnology. Recent studies highlight its potential in targeting enzyme inhibitors and receptor modulators, aligning with the current trend of personalized medicine and precision therapeutics.

From a synthetic perspective, the compound's pyrazole-pyridine hybrid structure offers excellent opportunities for structure-activity relationship (SAR) studies. Its aminoethyl group enhances solubility and bioavailability, addressing a common challenge in drug development. This feature is particularly valuable in the design of CNS-targeting agents and anti-inflammatory compounds, which are among the most sought-after therapeutic categories today.

In the context of green chemistry, 1-(2-Aminoethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-ol has been explored for its potential in catalysis and sustainable synthesis. Researchers are investigating its role in organocatalysis and metal-free reactions, responding to the global push for environmentally friendly chemical processes. This aligns with the increasing popularity of searches related to eco-friendly synthesis and green pharmaceuticals in scientific literature.

The compound's fluorescence properties have also sparked interest in material science applications. Its ability to form coordination polymers and luminescent complexes makes it a candidate for sensor development and optoelectronic materials. This versatility explains why queries about pyrazole-based materials and smart sensors often lead to discussions about this molecule.

Analytical characterization of CAS No. 2090956-89-9 typically involves advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods confirm the compound's purity and structural integrity, which are critical for research applications. The growing accessibility of these analytical tools has contributed to the compound's popularity in both academic and industrial settings.

In drug discovery pipelines, 1-(2-Aminoethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-ol serves as a privileged scaffold for fragment-based drug design. Its moderate molecular weight and balanced lipophilicity make it ideal for hit-to-lead optimization programs. This explains why it frequently appears in patent literature related to kinase inhibitors and GPCR modulators, two of the most active areas in pharmaceutical research.

The safety profile and ADME properties of this compound are subjects of ongoing investigation. Preliminary data suggest favorable metabolic stability and toxicity parameters, though comprehensive studies are needed. This information gap presents opportunities for researchers exploring predictive toxicology methods, a field gaining traction with the rise of AI in drug discovery.

From a commercial perspective, CAS No. 2090956-89-9 is available through specialized chemical suppliers, often with custom scale-up synthesis options. The compound's pricing reflects its high purity grade and the complexity of its synthesis, which typically involves multi-step organic reactions with careful protecting group strategies.

Looking ahead, 1-(2-Aminoethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-ol is poised to play a significant role in emerging areas like proteolysis targeting chimeras (PROTACs) and covalent inhibitors. Its bifunctional nature makes it particularly suitable for these cutting-edge therapeutic modalities, which dominate current discussions in drug discovery conferences and scientific forums.

2090956-89-9 (1-(2-Aminoethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-ol) 関連製品

- 859964-77-5(3-phenylpiperidine-4-carboxylic acid)

- 90874-39-8(2-phenylcyclobutan-1-amine hydrochloride)

- 58777-84-7(2-Bromo-1-(4-bromophenyl)ethanol)

- 1803814-56-3(2-(2-Chloroacetyl)benzo[d]oxazole-5-methanol)

- 1226450-97-0(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide)

- 2250242-89-6(6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine;hydrochloride)

- 2418721-56-7(3-({2-(tert-butoxy)-2-oxoethylamino}methyl)-2,6-dimethyl-5-sulfanylbenzoic acid)

- 2138419-30-2(5-(Fluorosulfonyl)-2-nitrobenzoic acid)

- 872704-63-7(2-{6-(furan-2-yl)pyridazin-3-ylsulfanyl}-N-(2-methoxyphenyl)methylacetamide)

- 341009-06-1(2-(3-bromophenyl)propanenitrile)